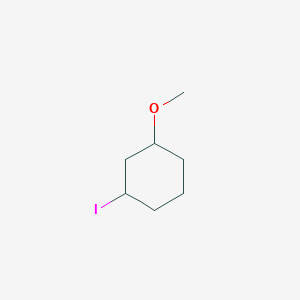

1-Iodo-3-methoxycyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

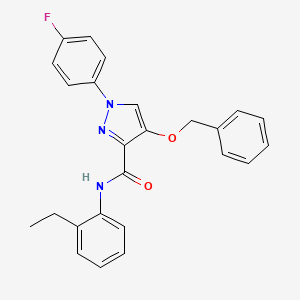

“1-Iodo-3-methoxycyclohexane” is a chemical compound with the molecular formula C7H13IO . It has an average mass of 240.082 Da and a monoisotopic mass of 240.001099 Da .

Molecular Structure Analysis

The molecular structure of “1-Iodo-3-methoxycyclohexane” consists of a cyclohexane ring with an iodine atom and a methoxy group attached to it . The exact positions of these attachments on the cyclohexane ring can be determined by the numbering in the name of the compound. The “1-Iodo” indicates that the iodine atom is attached to the first carbon atom in the cyclohexane ring, and the “3-methoxy” indicates that the methoxy group is attached to the third carbon atom .

Applications De Recherche Scientifique

Aminocarbonylation Reactions

A study by Gergely and Kollár (2017) discussed the aminocarbonylation of iodoalkenes, including compounds structurally related to 1-Iodo-3-methoxycyclohexane, using palladium-catalyzed reactions. This process enables the formation of hydrazides from iodoalkenes, which are valuable in synthesizing various organic compounds (Gergely & Kollár, 2017).

Lignin Pyrolysis Modification

Ma et al. (2021) explored the demethylation of the methoxy group in lignin using iodocyclohexane, aiming to understand the role of methoxy groups during lignin pyrolysis. Their findings suggest that demethylation can inhibit repolymerization reactions and reduce activation energy, showcasing an application in enhancing lignin valorization processes (Ma, Li, Wu, & Zhang, 2021).

Enolcyclization Reactions

Mphahlele and Moekwa (2005) reported on the iodo- and bromo-enolcyclization of 2-(2-propenyl)cyclohexanediones and derivatives using iodine in methanol. This method facilitates the synthesis of iodomethyltetrahydrobenzofuran-4-ones, highlighting the use of iodocyclohexane derivatives in creating complex cyclic structures (Mphahlele & Moekwa, 2005).

Conformational Analysis

Freitas et al. (2003) conducted a conformational analysis of trans-2-halocyclohexanols and their methyl ethers, including trans-1-methoxy-2-iodocyclohexane. Their research offers insights into the conformational equilibria of these compounds, which is crucial for understanding their reactivity and interactions in various chemical contexts (Freitas, Tormena, Rittner, & Abraham, 2003).

Synthesis of 1-Methoxycyclohexene

Shi (2006) described the synthesis of 1-Methoxycyclohexene from cyclohexanone, showcasing a methodology relevant to the manipulation of methoxycyclohexane derivatives for synthetic applications (Shi, 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

1-iodo-3-methoxycyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUMHGQYNFXPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)

![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2679531.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2679537.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)